molecular formula C18H22N4O B1438577 2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide CAS No. 1193388-87-2

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide

Cat. No.: B1438577
CAS No.: 1193388-87-2
M. Wt: 310.4 g/mol
InChI Key: ZFQURTRTURRDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide (CAS 1193388-87-2) is a chemical compound with a molecular formula of C18H22N4O and a molecular weight of 310.39 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of targets for neurological disorders. The structure of this molecule incorporates a 1-benzylpiperidine moiety, which is a recognized pharmacophore in ligands targeting the central nervous system . For instance, this specific structural feature is a key component of Donepezil, an FDA-approved acetylcholinesterase (AChE) inhibitor used for Alzheimer's disease, and is found in numerous multi-target-directed ligands (MTDLs) designed for neurodegenerative conditions . Furthermore, recent scientific literature highlights that compounds sharing the 1-benzylpiperidin-4-yl subunit linked to a pyridine ring have demonstrated potent biological activity. Research into such polyfunctionalized pyridine analogs has shown high affinity and selectivity for sigma-1 receptors (σ1R), which are implicated in neuropathic pain and other neurological conditions . These related compounds have shown promise as sigma-1 receptor antagonists in preclinical models, effectively reversing mechanical allodynia, suggesting a potential application for this chemical scaffold in pain research . As such, this compound serves as a valuable building block and reference compound for researchers developing and profiling novel therapeutic agents for Alzheimer's disease, neuropathic pain, and other disorders of the nervous system. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c19-17(23)16-7-4-10-20-18(16)21-15-8-11-22(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H2,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQURTRTURRDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C(C=CC=N2)C(=O)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175502
Record name 2-[[1-(Phenylmethyl)-4-piperidinyl]amino]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-87-2
Record name 2-[[1-(Phenylmethyl)-4-piperidinyl]amino]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-(Phenylmethyl)-4-piperidinyl]amino]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spectroscopic and Structural Characterization

  • NMR Spectroscopy:
    ^1H NMR and ^13C NMR confirm the presence of aromatic protons (δ ~7.3 ppm) and piperidinyl protons (δ ~3.0–4.0 ppm), indicating successful coupling.

  • Mass Spectrometry (HRMS):
    Confirms molecular weight (approx. 292.4 g/mol) and purity.

  • X-ray Crystallography:
    Used for structural confirmation with refinement via SHELX software, providing atomic-level detail.

Yield and Purity Optimization

  • Design of Experiments (DoE):
    Applied to screen solvent polarity, temperature, and catalyst loading, showing polar aprotic solvents like DMF enhance nucleophilic substitution rates.

  • Purification:
    Flash chromatography using silica gel with hexane/ethyl acetate gradients or preparative HPLC with C18 columns and acetonitrile/water gradients.

Summary Table of Preparation Parameters

Step Starting Material Reagents/Conditions Solvent Temperature Yield (%) Notes
1 4-Piperidone hydrochloride + Benzylamine Reflux, condensation Ethanol/Methanol Reflux (~78°C) 75-85 Formation of 1-benzyl-4-piperidone
2 1-Benzyl-4-piperidone + 2-Aminopyridine-3-carboxamide Base catalysis (pyrrolidine), nucleophilic substitution DMF/DCM 0°C to RT 70-80 Coupling to form target intermediate
3 Protected intermediate Deprotection with BBr₃ DCM 0°C to RT 65-75 Removal of benzyl group
4 Crude product Purification by chromatography Hexane/EtOAc or ACN/H2O Ambient >95 purity Final product isolation

Notes on Methodological Considerations

  • Reaction times and temperatures must be finely tuned to suppress side products.

  • Solvent mixtures (e.g., CH₂Cl₂/MeOH) can improve solubility and reaction rates.

  • Catalysts and bases should be chosen to balance reactivity and selectivity.

  • Crystallization may be challenging due to compound solubility; iterative purification cycles are recommended.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide is being investigated for its therapeutic potential in treating various neurological disorders. Its mechanism of action primarily involves interaction with sigma receptors, particularly the σ1 receptor, which plays a crucial role in modulating pain pathways and providing neuroprotection .

Biological Research

The compound is utilized in studies aimed at understanding its biological interactions. It has shown promise in:

  • Neuropharmacology : Potential applications in pain management and neuroprotective strategies.
  • Cancer Research : Investigating its effects on cancer cell lines to evaluate antiproliferative properties.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated significant reductions in neuronal apoptosis markers, suggesting its potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research involving this compound demonstrated dose-dependent inhibition of proliferation in various cancer cell lines, including breast cancer (MCF7). The IC50 values ranged significantly based on structural modifications, indicating that derivatives of this compound could be optimized for enhanced anticancer activity .

Comparison with Similar Compounds

Core Structural Variations

Compound ID (from Evidence) Core Structure Key Substituents Notable Features
Target Compound Pyridine-3-carboxamide 1-Benzylpiperidin-4-ylamino at C2 Flexible benzylpiperidine group; potential for enhanced membrane penetration
A.3.32 Pyridine-3-carboxamide 1,1,3-Trimethylindan-4-yl at C2 Rigid indan system; increased lipophilicity
A.3.33 Pyridine-3-carboxamide (R)-1,1,3-Trimethylindan-4-yl at C2 Stereospecific configuration; possible improved target affinity
A.3.34–A.3.39 Pyridine-3-carboxamide Variably substituted indan groups (ethyl, propyl, isobutyl) Tailored hydrophobicity and steric effects
Fluopyram (A.3.7) Pyridine-3-carboxamide Trifluoromethylphenyl and fluorinated groups High systemic mobility in plants

Functional Implications

  • Target Compound : The benzylpiperidine group introduces conformational flexibility, which may allow adaptive binding to SDH isoforms in resistant fungal strains. This contrasts with rigid indan-based analogs (e.g., A.3.32–A.3.39), where substituents like ethyl or isobutyl groups optimize van der Waals interactions within hydrophobic enzyme pockets .
  • Stereochemistry : Compounds like A.3.33 (R-configuration) highlight the role of chirality in target engagement. Enantiomer-specific activity is common in SDHIs, as seen in isoflucypram (A.3.31), where stereochemistry dictates binding efficacy .

Research Findings and Hypothesized Advantages

Target-Specific Interactions

The benzylpiperidine moiety in the target compound may occupy a distinct subpocket in the SDH binding site, as suggested by molecular docking studies of analogous structures. For example, fluxapyroxad (A.3.9) relies on a pyrazole-carboxamide group for hydrogen bonding, whereas the benzylpiperidine group could engage in π-π stacking or cation-π interactions with aromatic residues in the enzyme .

Resistance Management

Indan-derived analogs (A.3.32–A.3.39) are designed to overcome mutations in SDH subunits (e.g., His267Tyr in Botrytis cinerea). The target compound’s flexible benzylpiperidine group may also reduce susceptibility to such mutations by accommodating conformational changes in the enzyme.

Environmental and Pharmacokinetic Profiles

  • Systemic Mobility : Fluopyram (A.3.7) exhibits strong xylem mobility due to its trifluoromethyl group. The benzylpiperidine group may limit apoplastic transport but enhance cuticular penetration.
  • Metabolic Stability : Methyl and ethyl substituents in A.3.34–A.3.37 reduce oxidative metabolism, whereas the benzylpiperidine group may undergo cytochrome P450-mediated degradation.

Biological Activity

Overview

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide, with the CAS number 1193388-87-2, is a chemical compound characterized by the molecular formula C18H22N4OC_{18}H_{22}N_{4}O and a molecular weight of 310.39 g/mol. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders and pain management.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The compound has been shown to act as an antagonist at sigma receptors, specifically the σ1 receptor, which plays a crucial role in modulating pain pathways and neuroprotection .

Antinociceptive Effects

Recent studies have indicated that derivatives of this compound exhibit significant antinociceptive effects. For example, a related compound demonstrated robust antiallodynic effects in animal models of neuropathic pain, suggesting that it could effectively reverse mechanical allodynia through σ1 receptor antagonism .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may help protect neuronal cells from apoptosis induced by various stressors. This effect is hypothesized to be mediated through the modulation of intracellular signaling pathways associated with cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the benzylpiperidine moiety is essential for its activity, as modifications to this structure can significantly alter its pharmacological profile.

Modification Effect on Activity
Addition of electron-donating groupsIncreases potency against target receptors
Substitution with electron-withdrawing groupsDecreases activity
Alteration of the carboxamide groupModifies binding affinity

Case Studies and Research Findings

  • Neuropathic Pain Models : In a recent study, a derivative of this compound was tested in capsaicin-induced mechanical allodynia models. The results showed that it significantly increased the mechanical threshold in treated animals compared to controls, indicating strong antinociceptive properties .
  • Cytotoxicity Studies : Research evaluating the cytotoxic effects against various cancer cell lines revealed that certain derivatives exhibited moderate to excellent anticancer activity, particularly against HeLa and HepG2 cell lines . The IC50 values ranged from 0.071 μM to 0.164 μM, demonstrating potential as an anticancer agent.
  • Receptor Binding Studies : Binding affinity assays have shown that this compound interacts with sigma receptors with varying affinities depending on structural modifications. This specificity highlights the importance of further SAR studies for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide, and how can reaction efficiency be optimized?

  • Methodology : Begin with nucleophilic substitution or coupling reactions involving benzylpiperidine and pyridine-carboxamide precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using factorial design of experiments (DoE) to minimize trial runs while identifying critical parameters like reaction time and yield . Monitor intermediates via HPLC or LC-MS to ensure stepwise purity.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture. Use fume hoods and personal protective equipment (PPE) during handling, as structural analogs (e.g., nitro derivatives) may exhibit undefined toxicity .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to resolve stereochemistry. Pair with differential scanning calorimetry (DSC) to assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated with experimental validation to optimize synthesis?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Validate predictions with microreactor experiments under varying temperatures and pressures. ICReDD’s approach combines computational screening with high-throughput experimentation to prioritize viable routes .

Q. What statistical experimental design approaches minimize the number of trials while capturing critical parameters in process optimization?

  • Methodology : Apply fractional factorial designs or response surface methodology (RSM) to isolate key variables (e.g., reagent stoichiometry, pH). For example, a Central Composite Design (CCD) can model non-linear interactions between temperature and catalyst concentration, reducing experimental runs by 40-60% .

Q. How can membrane separation technologies improve purification of intermediates in multi-step syntheses?

  • Methodology : Implement nanofiltration or reverse osmosis membranes to separate byproducts based on molecular weight cut-offs (MWCO). This is particularly effective for isolating polar intermediates in aqueous phases, reducing reliance on column chromatography .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology : Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability assays) to identify discrepancies. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC₅₀ values with tissue-specific exposure in animal models .

Q. How do structural modifications (e.g., fluorination) impact target binding affinity and selectivity?

  • Methodology : Perform SAR studies by synthesizing analogs with substituents like trifluoromethyl groups. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Molecular docking simulations can predict interactions with target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.